![molecular formula C16H14N4O B6089416 N-(4-methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine CAS No. 112675-67-9](/img/structure/B6089416.png)
N-(4-methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine
Overview
Description
N-(4-methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine, commonly known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of pyrimidine-based compounds and has been shown to exhibit potent antitumor activity in various cancer cell lines.
Mechanism of Action
The mechanism of action of MP-10 involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is required for the synthesis of nucleotides, which are building blocks of DNA. By inhibiting DHFR, MP-10 disrupts the synthesis of nucleotides, leading to the inhibition of DNA synthesis and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
MP-10 has been shown to exhibit excellent pharmacokinetic properties, including good oral bioavailability and low toxicity. It has also been shown to be highly selective for cancer cells, with minimal effects on normal cells. In addition, MP-10 has been shown to exhibit synergistic effects when used in combination with other chemotherapeutic agents, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MP-10 in lab experiments is its potent antitumor activity and excellent pharmacokinetic properties. However, one of the limitations of using MP-10 in lab experiments is its relatively complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several future directions for the research and development of MP-10. One of the directions is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to further investigate the mechanism of action of MP-10 and its potential targets in cancer cells. Additionally, more studies are needed to evaluate the safety and efficacy of MP-10 in preclinical and clinical trials. Finally, the potential of MP-10 for combination therapy with other chemotherapeutic agents should be explored further.
Conclusion:
In conclusion, MP-10 is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment. It exhibits potent antitumor activity, excellent pharmacokinetic properties, and has minimal effects on normal cells. Further research is needed to optimize the synthesis method, investigate the mechanism of action, evaluate the safety and efficacy in preclinical and clinical trials, and explore its potential for combination therapy. MP-10 has the potential to become a valuable addition to the arsenal of chemotherapeutic agents used in cancer treatment.
Scientific Research Applications
MP-10 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. MP-10 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-pyridin-3-ylpyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-21-14-6-4-13(5-7-14)19-16-18-10-8-15(20-16)12-3-2-9-17-11-12/h2-11H,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGLDJCYQADWEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559218 | |
Record name | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
CAS RN |
112675-67-9 | |
Record name | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.